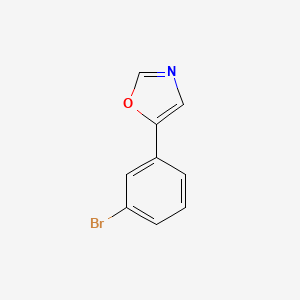

5-(3-Bromophenyl)-1,3-oxazole

Descripción general

Descripción

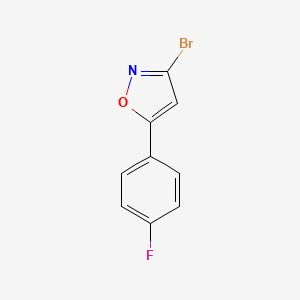

The compound "5-(3-Bromophenyl)-1,3-oxazole" is a derivative of 1,3-oxazole, a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromophenyl group at the 5-position indicates potential reactivity for further chemical modifications due to the presence of the bromine atom, which is a good leaving group in substitution reactions.

Synthesis Analysis

The synthesis of 1,3-oxazole derivatives can be achieved through various methods. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion that can be further reacted with electrophiles, such as aldehydes and ketones, to yield 2,5-disubstituted-1,3-oxazoles . This method could potentially be adapted to synthesize the target compound by introducing a 3-bromophenyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been extensively studied. For example, the synthesis and characterization of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, involved single-crystal X-ray diffraction analysis, which revealed the presence of intramolecular hydrogen bonds stabilizing the structure . Similar analytical techniques could be employed to determine the precise molecular structure of "5-(3-Bromophenyl)-1,3-oxazole".

Chemical Reactions Analysis

The bromophenyl group in the compound suggests that it could participate in various chemical reactions, particularly electrophilic aromatic substitution. The bromine atom could be displaced by nucleophiles in reactions such as Suzuki coupling, which is facilitated by the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles as intermediates for cross-coupling reactions . Additionally, the oxazole ring itself can undergo nucleophilic ring-opening reactions, as demonstrated by the versatility of 4-bis(methylthio)methylene-2-phenyloxazol-5-one in synthesizing various substituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be inferred from related compounds. For instance, the crystallographic analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides insights into the solid-state structure and potential intermolecular interactions . The presence of a bromine atom in "5-(3-Bromophenyl)-1,3-oxazole" would influence its physical properties, such as melting point and solubility, and could also affect its reactivity in chemical reactions.

Aplicaciones Científicas De Investigación

1. Anticancer Activity

- Summary of Application: The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been tested for their anticancer activity .

- Methods of Application: The title compounds were prepared in three steps, starting from substituted anilines . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10^5 M .

- Results or Outcomes: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

2. Organic Synthesis

- Summary of Application: 5-(3-Bromophenyl)-2-furaldehyde (5-BPAF) is a synthetic aromatic aldehyde widely utilized in diverse scientific research applications . It finds applications in organic synthesis, medicinal chemistry, and biochemistry, among other fields .

- Methods of Application: As an electrophile in organic synthesis, 5-(3-Bromophenyl)-2-furaldehyde engages in reactions with nucleophiles like alcohols, amines, and carboxylic acids . Additionally, it can function as an oxidizing agent in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride .

- Results or Outcomes: It serves as a starting material for the production of various pharmaceuticals, organic compounds, and as a tool for studying biochemical pathways . Moreover, it finds application in the synthesis of polymers and other materials, further demonstrating its versatility .

3. Metabolite Identification

- Summary of Application: The compound “1-(3’-bromophenyl)-heliamine” (BH), which is a synthetic tetrahydroisoquinoline, has been studied for its pharmacokinetic characterization and metabolite identification .

- Methods of Application: A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .

- Results or Outcomes: The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

4. Radiosynthesis

- Summary of Application: The compound “5-(3-Bromophenyl)-1,3-oxazole” has been used in the synthesis of a radiotracer based on anle138b , an inhibitor of α-synuclein and prion protein oligomerization .

- Methods of Application: The synthesis of the radiotracer is based on a pyrazole backbone .

- Results or Outcomes: The radiotracer is currently in active development as a candidate for PET imaging α-syn aggregates .

5. In Silico Studies

- Summary of Application: The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been tested for their anticancer activity . In silico studies were conducted to understand the interaction of these compounds with cancer targets .

- Methods of Application: The compounds were synthesized and their anticancer activity was tested . Molecular docking studies, ADME, and toxicity prediction were performed in silico .

- Results or Outcomes: The in silico studies provided insights into the potential interactions of the compounds with cancer targets .

6. Brominated Flame Retardants

Safety And Hazards

The safety data sheet for 5-(3-Bromophenyl)-1,3-oxazole indicates that it should be stored in a sealed container in a dry room at normal temperature . Hazard statements include H301-H315-H319-H335, indicating that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

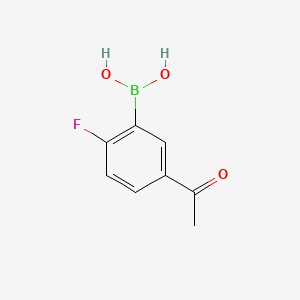

Future research could focus on further elucidating the physical and chemical properties of 5-(3-Bromophenyl)-1,3-oxazole, as well as its potential applications in various fields. For instance, borinic acids, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Further studies could also explore the potential biological activities of 5-(3-Bromophenyl)-1,3-oxazole and its analogs .

Propiedades

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYZQMXSOVOSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383785 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(3-Bromophenyl)-1,3-oxazole | |

CAS RN |

243455-57-4 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)